molecular formula C22H41BF3N B120177 Tetra-n-butylammonium Phenyltrifluoroborate CAS No. 149477-41-8

Tetra-n-butylammonium Phenyltrifluoroborate

Cat. No.: B120177
CAS No.: 149477-41-8
M. Wt: 387.4 g/mol
InChI Key: SQRLCDKEHWULQU-UHFFFAOYSA-N
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Description

Tetra-n-butylammonium Phenyltrifluoroborate is a quaternary ammonium salt with the chemical formula C16H36N.C6H5BF3. It is commonly used in organic synthesis and various chemical reactions due to its unique properties. This compound is known for its stability and solubility in organic solvents, making it a valuable reagent in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetra-n-butylammonium Phenyltrifluoroborate can be synthesized through the reaction of tetra-n-butylammonium bromide with phenyltrifluoroborate. The reaction typically involves the use of an organic solvent such as acetonitrile or tetrahydrofuran (THF) under controlled temperature conditions. The process may also require the presence of a base to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tetra-n-butylammonium Phenyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, bases, and other nucleophiles. The reactions are typically carried out in organic solvents such as acetonitrile, THF, or dichloromethane under controlled temperature and pressure conditions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the phenyltrifluoroborate group is replaced by the incoming nucleophile, resulting in the formation of new organic compounds .

Scientific Research Applications

Tetra-n-butylammonium Phenyltrifluoroborate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Tetra-n-butylammonium Phenyltrifluoroborate exerts its effects involves the interaction of the phenyltrifluoroborate group with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions and forming stable complexes with metal ions. These interactions can influence the reactivity and stability of the compound in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetra-n-butylammonium Phenyltrifluoroborate is unique due to its phenyltrifluoroborate group, which imparts distinct reactivity and stability compared to other quaternary ammonium salts. This makes it particularly valuable in organic synthesis and catalysis, where specific reactivity patterns are required .

Properties

IUPAC Name

tetrabutylazanium;trifluoro(phenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C6H5BF3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9,10)6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5H/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRLCDKEHWULQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41BF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460721
Record name Tetra-n-butylammonium Phenyltrifluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149477-41-8
Record name Tetra-n-butylammonium Phenyltrifluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of the crystal structure of Tetra-n-butylammonium Phenyltrifluoroborate?

A1: The crystal structure reveals that this compound exists as discrete ions in its solid state. This means the Tetra-n-butylammonium cations (C16H36N+) and Phenyltrifluoroborate anions (C6H5BF3) are not covalently bonded but held together by ionic interactions. The abstract specifically states, "[T]here are no close contacts between anions and cations." [] This information is valuable for understanding the compound's properties in solid-state applications and can be a starting point for further research into its behavior in solution and potential applications.

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